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Compound of Interest

Compound Name:
Ethyl 5-iodothiophene-2-

carboxylate

Cat. No.: B15375412

Get Quote

Ethyl 5-iodothiophene-2-carboxylate is a halogenated heterocyclic compound that has

emerged as a versatile and highly valuable building block in modern organic synthesis. Its

unique electronic properties and strategically positioned functional groups make it a sought-

after precursor for the construction of complex molecular architectures. This guide provides an

in-depth exploration of its chemical properties, spectroscopic signature, synthesis, and diverse

reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling

reactions. For professionals in drug discovery and materials science, a thorough understanding

of this reagent's capabilities is paramount for the design and execution of innovative and

efficient synthetic strategies. The thiophene core is a prevalent motif in numerous

pharmaceuticals and organic electronic materials, and the iodo-substituent at the 5-position

offers a highly reactive handle for a multitude of chemical transformations.[1]

Physicochemical and Spectroscopic Profile
A comprehensive understanding of a reagent's physical and spectral properties is fundamental

to its effective use in a laboratory setting.

Core Physicochemical Properties
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The physical characteristics of Ethyl 5-iodothiophene-2-carboxylate are summarized in the

table below. These properties are essential for its proper handling, storage, and for the design

of reaction and purification protocols.

Property Value Source/Comment

Molecular Formula C₇H₇IO₂S -

Molecular Weight 282.09 g/mol -

CAS Number 5751-89-3 -

Appearance White to light yellow solid
Based on typical appearance

of similar compounds.

Melting Point
Not explicitly reported; likely a

low-melting solid

Data for the analogous 5-

bromothiophene-2-carboxylic

acid is 141-144 °C.[2] The

ethyl ester is expected to have

a lower melting point.

Solubility

Soluble in common organic

solvents (e.g., DCM, THF,

Ethyl Acetate, DMF)

Inferred from its use in organic

synthesis.

Storage
Store in a cool, dark place

under an inert atmosphere

Recommended for

halogenated and light-sensitive

compounds.

Spectroscopic Signature: A Guide to Characterization
While a dedicated, experimentally verified full dataset for Ethyl 5-iodothiophene-2-
carboxylate is not readily available in the searched literature, its spectroscopic features can be

reliably predicted based on the analysis of structurally analogous compounds, such as other

substituted thiophene carboxylates.[3][4][5]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the

ethyl group and the two protons on the thiophene ring.
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Thiophene Protons (Ar-H): Two doublets are anticipated in the aromatic region (δ 7.0-8.0

ppm). The proton at the 3-position will likely appear as a doublet, coupled to the proton at the

4-position. Similarly, the proton at the 4-position will appear as a doublet. The electron-

withdrawing nature of the carboxylate group and the iodine atom will influence their precise

chemical shifts.

Ethyl Ester Protons (-OCH₂CH₃): A quartet corresponding to the methylene protons (-OCH₂-)

is expected around δ 4.3-4.5 ppm, coupled to the methyl protons. A triplet for the terminal

methyl protons (-CH₃) will likely appear further upfield, around δ 1.3-1.5 ppm.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon

framework of the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield

region, typically around δ 160-165 ppm.

Thiophene Ring Carbons: Four distinct signals are expected for the thiophene ring carbons.

The carbon bearing the iodine (C5) will be significantly shifted upfield due to the heavy atom

effect. The carbon attached to the carboxylate group (C2) will be downfield, while the other

two carbons (C3 and C4) will appear in the aromatic region. For the related 5-iodo-

thiophene-2-carboxylic acid, signals are observed in the aromatic region.[6]

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is expected around δ 60-

63 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, typically around δ 14-

15 ppm.[3]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of

the functional groups.

C=O Stretch: A strong absorption band is expected in the region of 1700-1730 cm⁻¹

corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: A strong band for the C-O single bond of the ester is anticipated around 1250

cm⁻¹.

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ are characteristic of the

C-H stretching vibrations on the thiophene ring.
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C-H Stretch (Aliphatic): Bands in the 2850-2980 cm⁻¹ region will correspond to the C-H

stretching of the ethyl group.

C-S Stretch: A weak absorption for the C-S bond in the thiophene ring is expected in the

fingerprint region, typically around 600-800 cm⁻¹.[7]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and

characteristic fragmentation patterns.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 282. The presence of iodine

will give a characteristic isotopic pattern.

Fragmentation: Common fragmentation pathways for ethyl esters include the loss of the

ethoxy group (-OCH₂CH₃, 45 Da) to give the corresponding acylium ion, and McLafferty

rearrangement if applicable. The loss of an iodine radical (127 Da) is also a likely

fragmentation pathway.[8]

Synthesis and Purification: A Practical Protocol
The synthesis of Ethyl 5-iodothiophene-2-carboxylate is most commonly achieved through

the direct iodination of the readily available ethyl thiophene-2-carboxylate. This electrophilic

aromatic substitution is a reliable and scalable method.

Experimental Protocol: Direct Iodination
This protocol is based on established methods for the iodination of thiophene derivatives.[1][9]

Materials:

Ethyl thiophene-2-carboxylate

N-Iodosuccinimide (NIS)

Trifluoroacetic acid (TFA) or another suitable acid catalyst

Dichloromethane (DCM) or a similar inert solvent

Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl Acetate for elution

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl

thiophene-2-carboxylate (1.0 eq.). Dissolve it in a suitable volume of dichloromethane.

Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.1 eq.).

Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq.).

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress

by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium thiosulfate to reduce any unreacted iodine. Transfer the mixture to a separatory

funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexane as the eluent, to afford pure Ethyl 5-iodothiophene-2-
carboxylate.[3]

Ethyl thiophene-2-carboxylate
N-Iodosuccinimide (NIS)
Trifluoroacetic acid (cat.)

Dichloromethane

Stir at Room Temperature
Monitor by TLC

1. Mix
Quench with Na₂S₂O₃(aq)
Wash with NaHCO₃(aq)

Wash with Brine

2. Reaction Complete
Dry over MgSO₄

Concentrate
Column Chromatography

3. Isolate Crude Ethyl 5-iodothiophene-2-carboxylate4. Purify
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Click to download full resolution via product page

Synthetic workflow for Ethyl 5-iodothiophene-2-carboxylate.

Chemical Reactivity and Synthetic Utility: A Hub for
Molecular Elaboration
The C-I bond in Ethyl 5-iodothiophene-2-carboxylate is the key to its synthetic versatility.

This bond is significantly weaker than the corresponding C-Br and C-Cl bonds, making the

molecule highly reactive in a variety of palladium-catalyzed cross-coupling reactions.[2] This

enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and

higher yields.

Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of

biaryl and heteroaryl-aryl structures. Ethyl 5-iodothiophene-2-carboxylate is an excellent

substrate for this transformation.[10][11]

Generalized Protocol:

Reaction Setup: In a Schlenk tube, combine Ethyl 5-iodothiophene-2-carboxylate (1.0

eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5

mol%), and a base like K₂CO₃ or K₃PO₄ (2.0 eq.).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., toluene, dioxane) and water.

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at

a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored

by TLC or GC-MS).

Work-up and Purification: After cooling, the reaction is worked up by aqueous extraction and

the product is purified by column chromatography.[11]
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Suzuki-Miyaura Coupling Workflow

Combine Reactants:
- Ethyl 5-iodothiophene-2-carboxylate

- Arylboronic Acid
- Pd Catalyst & Base

Heat under Inert Atmosphere
(e.g., 80-110 °C)

Aqueous Work-up
& Extraction

Column Chromatography

5-Aryl-thiophene-2-carboxylate
Product

Click to download full resolution via product page

Workflow for Suzuki-Miyaura cross-coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the thiophene

ring to a terminal alkyne. This reaction is invaluable for the synthesis of conjugated systems.

[12][13]

Generalized Protocol:
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Reaction Setup: To a Schlenk tube under an inert atmosphere, add Ethyl 5-iodothiophene-
2-carboxylate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst

(e.g., CuI), and the terminal alkyne (1.2 eq.).

Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a base,

typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 60

°C) until completion.

Work-up and Purification: The reaction is typically worked up by filtering off the amine

hydrohalide salt and concentrating the filtrate. The residue is then purified by column

chromatography.[12]

Sonogashira Coupling Protocol

1. Reaction Setup:
- Ethyl 5-iodothiophene-2-carboxylate

- Terminal Alkyne
- Pd/Cu Catalysts

2. Add Solvent (THF/DMF)
& Amine Base (Et₃N)

3. Stir at RT to 60 °C

4. Work-up & Purify

5-Alkynyl-thiophene Product

Click to download full resolution via product page

Step-by-step Sonogashira coupling protocol.
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Heck Coupling: Vinylation of the Thiophene Ring
The Heck reaction facilitates the coupling of the iodothiophene with an alkene, leading to the

formation of a new C-C bond and a substituted alkene.[14][15]

Generalized Protocol:

Reaction Setup: In a sealed tube, combine Ethyl 5-iodothiophene-2-carboxylate (1.0 eq.),

the alkene (e.g., ethyl acrylate, styrene; 1.5 eq.), a palladium source (e.g., Pd(OAc)₂), a

phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃).

Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.

Reaction Conditions: Heat the mixture in a sealed tube at a temperature typically ranging

from 80 to 120 °C.

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is

removed under reduced pressure. The product is then purified by column chromatography.

[14]

Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing

for the synthesis of N-aryl thiophenes.[16][17]

Generalized Protocol:

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a

palladium precatalyst, a suitable phosphine ligand (e.g., a biarylphosphine ligand), and a

strong base (e.g., NaOt-Bu, LHMDS).[17]

Reagent Addition: Add Ethyl 5-iodothiophene-2-carboxylate (1.0 eq.) and the desired

amine (1.2 eq.).

Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) and

heat the mixture (e.g., 100 °C) until the starting material is consumed.
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Work-up and Purification: After cooling, the reaction is quenched with water, extracted with

an organic solvent, and the product is purified by column chromatography.[18]

Applications in Research and Development
The synthetic versatility of Ethyl 5-iodothiophene-2-carboxylate makes it a valuable

intermediate in several areas of chemical research.

Drug Discovery and Medicinal Chemistry
Thiophene-containing compounds are known to exhibit a wide range of biological activities.[19]

Ethyl 5-iodothiophene-2-carboxylate serves as a key starting material for the synthesis of

novel thiophene derivatives that can be screened for various therapeutic targets. The ability to

easily introduce diverse substituents at the 5-position through cross-coupling reactions allows

for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

For instance, the synthesis of substituted thiophenes is a common strategy in the development

of kinase inhibitors and other targeted therapies.

Materials Science and Organic Electronics
Thiophene-based oligomers and polymers are at the forefront of research in organic

electronics, with applications in organic photovoltaics (OPVs), organic field-effect transistors

(OFETs), and organic light-emitting diodes (OLEDs).[8][20] The electron-rich nature of the

thiophene ring facilitates charge transport. Ethyl 5-iodothiophene-2-carboxylate is an ideal

building block for the synthesis of these conjugated materials. Through iterative cross-coupling

reactions, well-defined oligomers and polymers with tailored electronic and optical properties

can be constructed.

Safety and Handling
As a halogenated organic compound, Ethyl 5-iodothiophene-2-carboxylate should be

handled with appropriate safety precautions.

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation

of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses,

and a lab coat.

Toxicity: While specific toxicity data is limited, it should be treated as a potentially hazardous

chemical.

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion
Ethyl 5-iodothiophene-2-carboxylate is a powerful and versatile building block in organic

synthesis. Its high reactivity in a range of palladium-catalyzed cross-coupling reactions,

coupled with the importance of the thiophene motif in pharmaceuticals and materials science,

ensures its continued and expanding role in chemical research and development. This guide

has provided a comprehensive overview of its properties, synthesis, and reactivity to empower

researchers to effectively utilize this valuable reagent in their synthetic endeavors.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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